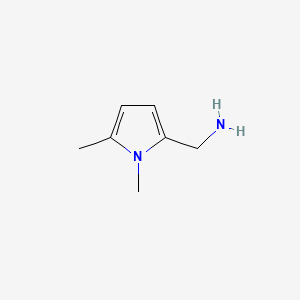![molecular formula C13H10F3NO3 B2589502 4-methoxy-5-{[4-(trifluoromethyl)anilino]methylene}-2(5H)-furanone CAS No. 1164564-73-1](/img/structure/B2589502.png)
4-methoxy-5-{[4-(trifluoromethyl)anilino]methylene}-2(5H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-5-{[4-(trifluoromethyl)anilino]methylene}-2(5H)-furanone is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a furanone core with a methoxy group at the 4-position and a trifluoromethyl-substituted aniline moiety attached via a methylene bridge. Its distinct structure makes it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-5-{[4-(trifluoromethyl)anilino]methylene}-2(5H)-furanone typically involves the following steps:
-
Formation of the Furanone Core: : The furanone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions
-
Introduction of the Aniline Moiety: : The aniline derivative, 4-(trifluoromethyl)aniline, is introduced via a condensation reaction with the furanone core. This step often requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired methylene bridge.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-5-{[4-(trifluoromethyl)anilino]methylene}-2(5H)-furanone can undergo various chemical reactions, including:
-
Oxidation: : The methoxy group and the furanone core can be oxidized under strong oxidative conditions, leading to the formation of corresponding oxidized products.
-
Reduction: : The compound can be reduced, particularly at the methylene bridge, using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The trifluoromethyl group on the aniline moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nitrating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, 4-methoxy-5-{[4-(trifluoromethyl)anilino]methylene}-2(5H)-furanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. The trifluoromethyl group is known to enhance the bioactivity of compounds, making this molecule a candidate for drug development. Studies may focus on its effects on various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 4-methoxy-5-{[4-(trifluoromethyl)anilino]methylene}-2(5H)-furanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins and enzymes, potentially inhibiting their activity. The methoxy group and furanone core may also contribute to its overall bioactivity by facilitating interactions with biological membranes and other cellular components.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-2(5H)-furanone: Lacks the aniline moiety and trifluoromethyl group, resulting in different chemical properties and reactivity.
4-(trifluoromethyl)aniline: Contains the trifluoromethyl group but lacks the furanone core, leading to distinct biological and chemical behavior.
5-methoxy-2-(trifluoromethyl)benzaldehyde: Similar in having both methoxy and trifluoromethyl groups but differs in the core structure.
Uniqueness
The uniqueness of 4-methoxy-5-{[4-(trifluoromethyl)anilino]methylene}-2(5H)-furanone lies in its combined structural features, which confer specific reactivity and potential bioactivity. The presence of both the furanone core and the trifluoromethyl-substituted aniline moiety allows for a wide range of chemical transformations and applications that are not possible with simpler analogs.
This compound’s distinct structure and versatile reactivity make it a valuable subject of study in various scientific disciplines, from synthetic chemistry to pharmacology and industrial applications.
Properties
IUPAC Name |
4-methoxy-5-[[4-(trifluoromethyl)phenyl]iminomethyl]furan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-19-10-6-12(18)20-11(10)7-17-9-4-2-8(3-5-9)13(14,15)16/h2-7,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKNFMTVLPDLDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC(=C1)O)C=NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
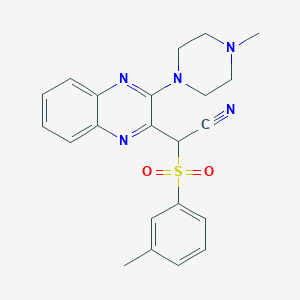

![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2589421.png)
![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]amino 4-chlorobutanoate](/img/structure/B2589424.png)
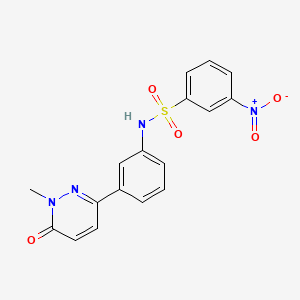
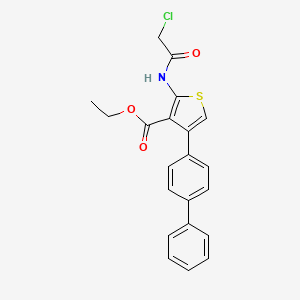

![1-(3-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2589430.png)
![prop-2-en-1-yl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2589431.png)
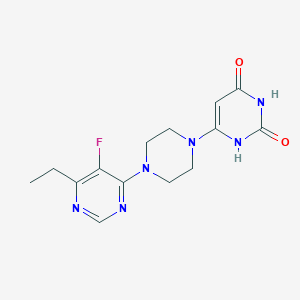
![2-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2589435.png)
![6-(3-methoxypropyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2589438.png)
![Isopropyl 2-methyl-5-(3-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2589441.png)
